molecular formula C17H29O5P B1462804 (4-Dimethoxymethylphenyl)-phosphonic acid di-tert-butyl ester CAS No. 651301-51-8

(4-Dimethoxymethylphenyl)-phosphonic acid di-tert-butyl ester

Cat. No. B1462804
CAS RN: 651301-51-8
M. Wt: 344.4 g/mol
InChI Key: DHDLHGHRHJXFKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Dimethoxymethylphenyl)-phosphonic acid di-tert-butyl ester, also known as 4-DMMPBTB, is a phosphonic acid ester with a wide range of applications in scientific research. It is an important intermediate in the synthesis of other compounds, and has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

(4-Dimethoxymethylphenyl)-phosphonic acid di-tert-butyl ester has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as aminophosphonates, phosphonate esters, and phosphonamides. It has also been used in the synthesis of new organophosphorus compounds and as a catalyst in the synthesis of polymers. Additionally, (4-Dimethoxymethylphenyl)-phosphonic acid di-tert-butyl ester has been used as a model compound in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of (4-Dimethoxymethylphenyl)-phosphonic acid di-tert-butyl ester is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as phosphatases, that are involved in the metabolism of certain compounds. Additionally, (4-Dimethoxymethylphenyl)-phosphonic acid di-tert-butyl ester has been shown to bind to certain proteins, such as phospholipases, and inhibit their activity.
Biochemical and Physiological Effects
(4-Dimethoxymethylphenyl)-phosphonic acid di-tert-butyl ester has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of certain compounds. Additionally, it has been shown to bind to certain proteins, such as phospholipases, and inhibit their activity. Furthermore, (4-Dimethoxymethylphenyl)-phosphonic acid di-tert-butyl ester has been shown to have an anti-inflammatory effect and to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The main advantage of using (4-Dimethoxymethylphenyl)-phosphonic acid di-tert-butyl ester in lab experiments is its wide range of applications. It can be used as a reagent in the synthesis of other compounds, as a catalyst in the synthesis of polymers, and as a model compound in biochemical and physiological studies. Additionally, (4-Dimethoxymethylphenyl)-phosphonic acid di-tert-butyl ester is relatively stable and easy to handle. However, there are some limitations to using (4-Dimethoxymethylphenyl)-phosphonic acid di-tert-butyl ester in lab experiments. For example, it is toxic and should be handled with care. Additionally, it is not soluble in water, which limits its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of (4-Dimethoxymethylphenyl)-phosphonic acid di-tert-butyl ester. For example, further research could be conducted to explore its potential use as an anti-inflammatory agent or as an inhibitor of certain enzymes. Additionally, further research could be conducted to explore its potential use as a catalyst in the synthesis of polymers or as a model compound in biochemical and physiological studies. Finally, further research could be conducted to explore its potential use in the synthesis of new organophosphorus compounds.

properties

IUPAC Name

1-[bis[(2-methylpropan-2-yl)oxy]phosphoryl]-4-(dimethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29O5P/c1-16(2,3)21-23(18,22-17(4,5)6)14-11-9-13(10-12-14)15(19-7)20-8/h9-12,15H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDLHGHRHJXFKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OP(=O)(C1=CC=C(C=C1)C(OC)OC)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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